molecular formula C10H9NO2 B1664579 3-(1-Cyanoethyl)benzoic acid CAS No. 5537-71-3

3-(1-Cyanoethyl)benzoic acid

Cat. No. B1664579
CAS RN: 5537-71-3
M. Wt: 175.18 g/mol
InChI Key: IRYIYPWRXROPSX-UHFFFAOYSA-N
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Description

“3-(1-Cyanoethyl)benzoic acid” is a type of benzoic acid that can be used to screen cobalt-containing nitrile hydratases (NHases) . It has a linear formula of CH3CH(CN)C6H4CO2H and a molecular weight of 175.18 .


Synthesis Analysis

The synthesis of “3-(1-Cyanoethyl)benzoic acid” involves several steps. In one method, 3-cyanogen methyl-toluate, methylcarbonate, and salt of wormwood are added in a dry autoclave. The mixture is slowly warmed up to 300°C under stirring, and the reaction is incubated for 10 hours at a pressure below 6MPa .


Molecular Structure Analysis

The molecular formula of “3-(1-Cyanoethyl)benzoic acid” is C10H9NO2 . Its average mass is 175.184 Da, and its monoisotopic mass is 175.063324 Da .


Physical And Chemical Properties Analysis

The melting point of “3-(1-Cyanoethyl)benzoic acid” is between 145-148°C . Its molecular weight is 175.18 .

Scientific Research Applications

Liquid Crystalline Properties

  • Mesogenic Benzoic Acids: New benzoyloxybenzoic acids, such as 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, show liquid crystalline behavior at high temperatures, expanding the understanding of mesogens exhibiting nematic and smectic phases (Weissflog et al., 1996).

Benzoic Acid in Foods and Additives

  • Natural Occurrence and Use: Benzoic acid derivatives, including 3-(1-Cyanoethyl)benzoic acid, are found naturally in plant and animal tissues and used as preservatives in various products. This paper covers the occurrence, uses, exposure, and controversy surrounding benzoic acid and its derivatives (del Olmo et al., 2017).

Biosynthesis in Plants and Bacteria

  • Role in Biosynthetic Pathways: Benzoic acid, a component in many natural products, plays a significant role in biosynthesis. The paper discusses its formation via pathways such as the β-oxidation-type pathway and its role in eukaryotes and prokaryotes (Hertweck et al., 2001).

Pharmaceutical Research

  • Thermodynamic Study for Drug Substances: Benzoic acid is considered a model compound in pharmaceutical research. The study of its phase behavior is crucial for stability and solubility in drug formulations (Reschke et al., 2016).

Anaerobic Utilization in Methane Fermentation

  • Pathway in Methanogenic Consortium: The anaerobic utilization of benzoic acid, including its intermediates and derivatives in methane fermentation, reveals potential pathways and suggests intermediates before ring rupture (Keith et al., 1952).

Antibacterial Activity

  • Novel Derivative Synthesis and Testing: The synthesis and testing of novel 3-Hydroxy benzoic acid derivatives,which can potentially include 3-(1-Cyanoethyl)benzoic acid, have been explored for their antibacterial properties. Such derivatives show promise in the development of new drug candidates and chemotherapeutic agents (Satpute et al., 2018).

Luminescent Properties in Coordination Compounds

  • Influence on Photophysical Properties: Research on lanthanide-based coordination compounds assembled from benzoic acid derivatives, including 3-(1-Cyanoethyl)benzoic acid, demonstrates the impact of various substituents on the luminescent properties of these compounds. This has implications for the development of materials with specific photophysical characteristics (Sivakumar et al., 2010).

Bacterial Metabolism

  • Formation of Catechol in Bacteria: The conversion of benzoic acid to catechol in bacteria, involving intermediates and enzymes, is significant in understanding the metabolic pathways of benzoic acid derivatives in microorganisms (Reiner, 1971).

Gas Sensing Property

  • Coordination Polymers for Gas Sensing: The synthesis of coordination polymers from benzoic acid derivatives, including 3-(1-Cyanoethyl)benzoic acid, has potential applications in gas sensing technology. The study of their structures and properties can lead to the development of new sensors (Rad et al., 2016).

Safety And Hazards

“3-(1-Cyanoethyl)benzoic acid” is classified as toxic if swallowed, causes serious eye damage, and may cause an allergic skin reaction . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-(1-cyanoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-5,7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYIYPWRXROPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863557
Record name 3-(1-Cyanoethyl)benzoic acid
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Cyanoethyl)benzoic acid

CAS RN

5537-71-3
Record name 3-(1-Cyanoethyl)benzoic acid
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Record name 3-(1-Cyanoethyl)benzoic acid
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Record name 5537-71-3
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Record name 3-(1-Cyanoethyl)benzoic acid
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Record name m-(1-cyanoethyl)benzoic acid
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Record name 3-(1-CYANOETHYL)BENZOIC ACID
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Synthesis routes and methods

Procedure details

3-Carboxybenzyne prepared from 2-chlorobenzoic acid in the presence of a strong base is reacted with propionitrile to produce alpha-(m-carboxyphenyl)propionitrile (R. Biehl et al., J. Org. Chem., 31, 602 (1966)). The alpha-(m-carboxyphenyl)propionitrile is converted to alpha-(m-chlorocarbonylphenyl)propionitrile by using thionyl chloride. Friedel-Crafts reaction of alpha-(m-chlorocarbonylphenyl)propionitrile with benzene using aluminum chloride affords alpha-(m-benzoylphenyl)propionitrile. Hydrolysis of the alpha-(m-benzoylphenyl)propionitrile with methanol/sodium hydroxide gives alpha-(m-benzoylphenyl)propionic acid (see British Pat. No. 1,360,560).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S van Pelt, M Zhang, LG Otten, J Holt… - Organic & …, 2011 - pubs.rsc.org
In this study a diverse range of purified cobalt containing nitrile hydratases (NHases, EC 4.2.1.84) from Rhodopseudomonas palustris HaA2 (HaA2), Rhodopseudomonas palustris …
Number of citations: 28 pubs.rsc.org
R Li, FK Zheng, Y Xiao, YP Zhao, JG Xu, Y Yan… - Inorganic Chemistry …, 2016 - Elsevier
Herein, we presented an in-situ hydrothermally synthesized photoluminescent zinc(II) coordination polymer (Zn–CP), namely [Zn 2 (tzeba) 2 (bpy)] n 1, in which H 2 tzeba = 3-(1-tetrazol-…
Number of citations: 5 www.sciencedirect.com
N Watanabe, T Mizuno, M Matsumoto - Tetrahedron, 2005 - Elsevier
Dioxetanes () bearing a phenyl moiety substituted with a methylene or methine having an electron-withdrawing group(s) (–CH 2 -Ew or –CH(X)-Ew) and dioxetane () bearing a 3-(1-…
Number of citations: 10 www.sciencedirect.com
K Rzeznicka, S Schätzle, D Böttcher, J Klein… - Applied microbiology …, 2010 - Springer
The nitrile hydratase (NHase, EC 4.2.1.84) genes (α and β subunit) and the corresponding activator gene from Rhodococcus equi TG328-2 were cloned and sequenced. This Fe-type …
Number of citations: 51 link.springer.com
CC Wang, GM Tang, YT Wang, JH Wang, YZ Cui… - Polyhedron, 2017 - Elsevier
A set of new metal coordination polymers constructed from a novel semi-rigid aromatic carboxylate ligand, namely, [M(L)(4PBI)(H 2 O)] n (M = Ni, Co and Cu for 1, 2 and 3, respectively) …
Number of citations: 11 www.sciencedirect.com
SK Gorla, M Kavitha, M Zhang, X Liu… - Journal of medicinal …, 2012 - ACS Publications
Cryptosporidium parvum and related species are zoonotic intracellular parasites of the intestine. Cryptosporidium is a leading cause of diarrhea in small children around the world. …
Number of citations: 52 pubs.acs.org
A Moriconi, MC Cesta, MN Cervellera… - Journal of medicinal …, 2007 - ACS Publications
Chemokines CXCL8 and CXCL1 play a key role in the recruitment of neutrophils at the site of inflammation. CXCL8 binds two membrane receptors, CXCR1 and CXCR2, whereas …
Number of citations: 109 pubs.acs.org
A Buzharevski, S Paskas, M Laube, P Lönnecke… - ACS …, 2019 - ACS Publications
Ketoprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that also exhibits cytotoxic activity against various cancers. This makes ketoprofen an attractive structural lead …
Number of citations: 8 pubs.acs.org
M Martić, I Tatić, S Marković, N Kujundžić… - European journal of …, 2004 - Elsevier
Synthesis of new potential COX-1 and/or COX-2 inhibitors, derivatives of 1,1-di-(3-carboxyphenyl)ethane, their biological activity, docking results on COX-1 enzyme and absorption, …
Number of citations: 11 www.sciencedirect.com
TY Chang - 2021 - search.proquest.com
Solid-state photochemistry constitutes a promising, yet underutilized, method to construct challenging carbon–carbon bonds featured in strained and sterically-encumbered structural …
Number of citations: 2 search.proquest.com

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